molecular formula C10H15N3O2 B587242 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 CAS No. 1794885-45-2

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5

Katalognummer: B587242
CAS-Nummer: 1794885-45-2
Molekulargewicht: 214.28 g/mol
InChI-Schlüssel: OGRXKBUCZFFSTL-WRMAMSRYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 (NNAL-d5) is a deuterium-labeled analog of NNAL, which is a metabolite of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . This compound is primarily used as an internal standard in stable isotope dilution mass spectrometry methods for the precise quantification of its endogenous counterpart, total NNAL (the sum of NNAL and its glucuronides), in biological matrices such as human urine . The use of this labeled standard is critical for achieving high accuracy and compensating for analyte loss during sample preparation in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Total NNAL is a definitive and long-term biomarker of exposure to tobacco smoke and tobacco-specific nitrosamines (TSNAs), with a urinary half-life of 10-16 days that allows for detection of exposure for a month or longer . This makes it invaluable for distinguishing between active and secondhand smoke (SHS) exposure in epidemiological and clinical studies . Research using NNAL has revealed that a vast majority of urban adolescents are exposed to tobacco, and has identified significantly higher levels of SHS exposure in certain demographic groups, such as African American non-smokers . This product is intended for use as an analytical standard by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Strictly not for human or veterinary use.

Eigenschaften

CAS-Nummer

1794885-45-2

Molekularformel

C10H15N3O2

Molekulargewicht

214.28 g/mol

IUPAC-Name

N-(1,1-dideuterio-4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3,7D2

InChI-Schlüssel

OGRXKBUCZFFSTL-WRMAMSRYSA-N

SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Isomerische SMILES

[2H]C([2H])([2H])N(C([2H])([2H])CCC(C1=CN=CC=C1)O)N=O

Kanonische SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Synonyme

α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol-d5;  4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol-d5;  rac NNAL-d5; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 involves the deuteration of NNK. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is extensively used in scientific research, particularly in the following areas:

Wirkmechanismus

The compound exerts its effects through metabolic activation, where it is converted into DNA-alkylating species via α-hydroxylation pathways. These reactive intermediates can form DNA adducts, leading to mutations and carcinogenesis. The primary molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of nitrosamines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, metabolic, and carcinogenic differences between NNAL-d5 and related compounds:

Compound Structure Modifications Metabolic Pathways Carcinogenicity Biomarker Utility
NNAL-d5 Deuterated NNAL (5 H → D) Not metabolized (analytical standard) Non-carcinogenic Internal standard for NNAL assays
NNK Ketone at position 1 α-hydroxylation → DNA-reactive intermediates Group 1 carcinogen Direct marker of NNK exposure
NNAL Hydroxyl group at position 1 Glucuronidation (detoxification) or α-hydroxylation (activation) Carcinogenic in vivo Biomarker for NNK uptake and metabolism
NNAL-Gluc Glucuronide conjugate of NNAL Excretion via urine Reduced toxicity Marker of NNAL detoxification
4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) Hydrolysis product of DNA adducts Released from DNA/hemoglobin adducts Non-carcinogenic Surrogate for DNA damage from NNK/NNAL

Metabolic Pathways and Activation

  • NNK: Undergoes cytochrome P450-mediated α-hydroxylation at methylene (Cα) or methyl (Cβ) positions, generating reactive intermediates that form DNA adducts (e.g., pyridyloxobutyl-DNA). This metabolic activation is critical for its carcinogenicity .
  • Activation: α-hydroxylation generates 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), a DNA adduct precursor .
  • NNAL-d5: Serves as a non-reactive internal standard, ensuring analytical accuracy in quantifying NNAL and NNAL-Gluc without undergoing metabolic transformations .

Carcinogenic Potency

  • NNK : Induces lung, pancreatic, and nasal tumors in rodents, with dose-dependent tumor incidences (e.g., 90% lung tumors in rats at 5 ppm exposure) .
  • NNAL: Directly carcinogenic in animal models, inducing lung tumors (87% incidence in rats) and pancreatic tumors (27% incidence) . Its glucuronide (NNAL-Gluc) is non-carcinogenic, reflecting detoxification .
  • NNAL-d5: No carcinogenic activity; used exclusively for analytical validation.

Analytical Performance

  • NNAL-d5 : Enhances precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with detection limits for total NNAL (free + glucuronide) as low as 0.1 pg/mL .
  • NNK and NNAL : Require deuterated internal standards (e.g., NNAL-d5) to correct for matrix effects and ionization variability .

Research Findings and Implications

  • Metabolic Variability : Human studies show a 16-fold variation in NNAL-Gluc/NNAL ratios, suggesting polymorphisms in UGT enzymes influence detoxification efficiency .
  • Chemoprevention : Isothiocyanates (e.g., phenethyl isothiocyanate) inhibit NNK metabolism in lung microsomes, reducing DNA adduct formation and tumorigenesis .
  • Species Differences : In humans, cytochrome P450 1A2 and 2E1 dominate NNK activation, whereas rodent models emphasize P450 2A enzymes .

Biologische Aktivität

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5, commonly referred to as NNAL-d5, is a stable isotope-labeled derivative of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This compound is of significant interest in toxicology and cancer research due to its role as a metabolite of the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is found in tobacco smoke. Understanding the biological activity of NNAL-d5 is crucial for elucidating its mechanisms of action and potential health impacts.

NNAL-d5 undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can bind to DNA, resulting in mutagenic adducts. The primary metabolic pathways include:

  • Alpha-Hydroxylation : This reaction generates diazonium ions that are highly reactive and capable of forming DNA adducts, which are critical in carcinogenesis. The process can also release formaldehyde, contributing further to DNA damage .
  • Glucuronidation : NNAL-d5 is subjected to conjugation by UDP-glucuronosyltransferases (UGTs), particularly UGT2B28 and UGT2B4, facilitating its elimination from the body. This process converts NNAL-d5 into more hydrophilic forms, such as NNAL-N-glucuronide, which can be excreted .

Key Enzymatic Reactions

EnzymeReactionFunction
CBR1NNAL-d5 + NADPH → NNAL + NADPReduces carbonyl compounds
UGT2B28NNAL + UDPGA → NNAL-N-glucuronide + UDPConjugates xenobiotics for detoxification
UGT2B4NNAL + UDPGA → Various glucuronidesImportant for estrogen metabolism

Carcinogenic Potential

Research indicates that NNAL-d5 retains significant carcinogenic properties similar to its parent compound NNK. Studies have demonstrated that exposure to NNK and its metabolites, including NNAL-d5, leads to:

  • Tumor Promotion : Animal models exposed to NNK show increased tumorigenesis in lung tissues, with associated metabolic syndrome indicators such as elevated triglycerides and glucose levels .
  • DNA Adduct Formation : Specific DNA adducts formed by the interaction of NNAL-d5 with DNA have been identified, indicating a direct mechanism by which this compound may contribute to cancer development .

Case Studies

  • Animal Studies : In a study involving mice treated with NNK, significant increases in lung tumors were observed alongside metabolic syndrome symptoms. The study highlighted that both susceptible and resistant strains exhibited similar metabolic changes despite differing tumorigenic responses .
  • Human Relevance : Clinical studies have explored the effects of dietary compounds such as phenethyl isothiocyanate (PEITC) on inhibiting the metabolic activation of NNK. These studies suggest potential protective effects against lung carcinogenesis associated with tobacco exposure .

Q & A

Q. Table 1: Comparison of Analytical Platforms

PlatformSensitivity (LOD)Matrix CompatibilityThroughput
LC-MS/MS0.1 pg/mLUrine, serum, tissuesHigh
Chiral CE-MS*2.5 µg/mLCell lysatesModerate
Immunoassays10 pg/mLUrine onlyLow

*Chiral capillary electrophoresis (CE) is used for enantiomer-specific quantification .

Advanced: How do enantiomeric differences in NNAL-d5 impact its carcinogenic potential, and what methodologies resolve chiral-specific metabolic activation?

Answer:
NNAL-d5 exists as (R)- and (S)-enantiomers, which exhibit distinct metabolic fates:

  • (S)-NNAL : Preferentially glucuronidated (detoxification pathway) .
  • (R)-NNAL : More prone to metabolic activation via cytochrome P450 (CYP2A6/2A13) to form DNA-reactive pyridyloxobutyl adducts .
    Methodological approaches :
  • Chiral separation : Normal-phase LC coupled with chiral columns (e.g., Chiralpak AD-H) or CE with cyclodextrin additives .
  • Adduct quantification : 32P-postlabeling or LC-high-resolution MS to detect stereospecific DNA adducts in lung and liver tissues .

Key contradiction : While (R)-NNAL is more carcinogenic in rodent models, human studies show interindividual variability due to polymorphisms in CYP2A6, complicating risk extrapolation .

Basic: What experimental designs are optimal for longitudinal studies assessing NNAL-d5 as a biomarker of tobacco-specific nitrosamine (TSNA) exposure?

Answer:

  • Cohort selection : Stratify participants by smoking status (active vs. ETS-exposed) and genotype (e.g., CYP2A6 fast/slow metabolizers) .
  • Sampling frequency : Collect baseline, 4-week, and 24-week urine samples to account for NNAL’s persistence post-cessation (half-life: 10–45 days) .
  • Controls : Include smokeless tobacco users to differentiate NNAL sources (e.g., NNK vs. N′-nitrosonornicotine) .

Q. Table 2: Key Biomarkers in Longitudinal Studies

BiomarkerSpecificity to TobaccoStability in UrineCorrelation with DNA Damage
NNAL-d5High>6 monthsModerate (r=0.4–0.6)
1-HOP (PAH)Low48 hoursWeak (r=0.2)
CotinineModerate7 daysNone

Advanced: How do discrepancies in NNAL-d5 carcinogenicity data between rodent models and human epidemiological studies arise?

Answer:

  • Metabolic activation : Rodent studies use high-dose NNK injections, overwhelming detoxification pathways (e.g., glucuronidation), whereas humans exhibit dose-dependent metabolic shifts .
  • DNA repair efficiency : Humans have robust nucleotide excision repair (NER) for pyridyloxobutyl adducts, whereas F344 rats show deficient NER in lung tissues .
  • Confounding factors : Human studies often lack subtype stratification (e.g., microsatellite instability in colorectal cancer) that may amplify NNAL-d5’s role .

Q. Methodological mitigation :

  • Use physiologically based pharmacokinetic (PBPK) models to scale rodent doses to human-equivalent exposures .
  • Conduct nested case-control studies with tumor subtype annotation .

Basic: What in vitro models are suitable for studying NNAL-d5 metabolism, and how do they compare to in vivo systems?

Answer:

  • Primary human hepatocytes : Recapitulate glucuronidation but lack lung-specific CYP2A13 expression .
  • BEAS-2B bronchial cells : Express CYP2A13 and mimic metabolic activation in lung epithelia .
  • Limitations : In vitro models often underestimate adduct formation due to absent chronic exposure conditions .

Validation step : Cross-validate findings with in vivo rodent models dosed with enantiomerically pure NNAL-d5 .

Advanced: What novel approaches address the quantification of NNAL-d5-induced DNA adducts in low-abundance tissues?

Answer:

  • Nanoscale LC-MS/MS : Enables adduct detection in <10 mg tissue samples (e.g., bronchial biopsies) with attomolar sensitivity .
  • Immunoaffinity enrichment : Monoclonal antibodies specific to pyridylhydroxybutyl-DNA adducts improve signal-to-noise ratios in FFPE tissues .
  • Challenges : Adduct instability during DNA extraction requires addition of antioxidants (e.g., deferoxamine) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.